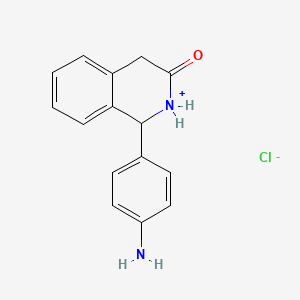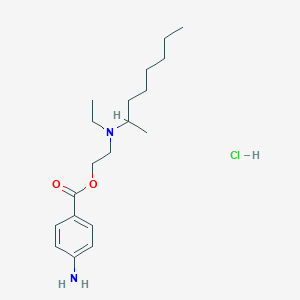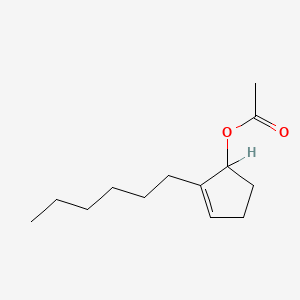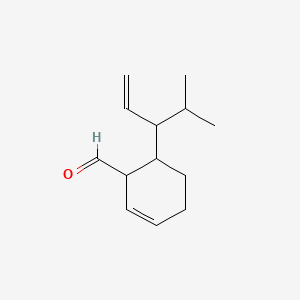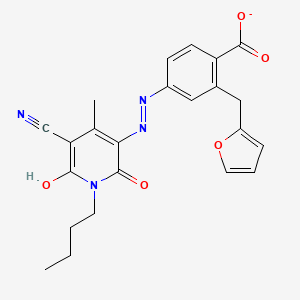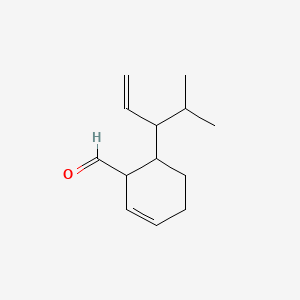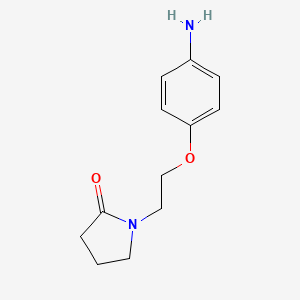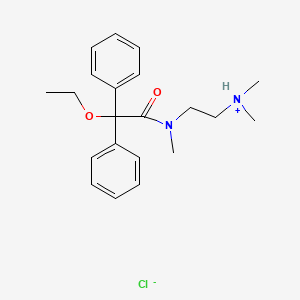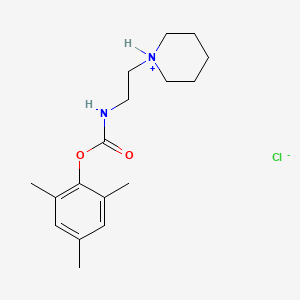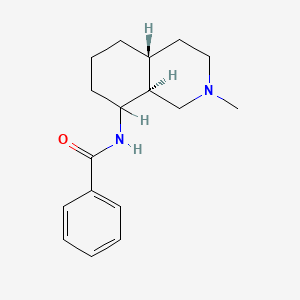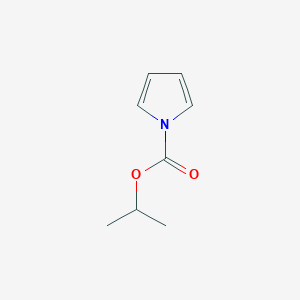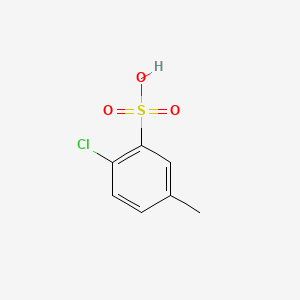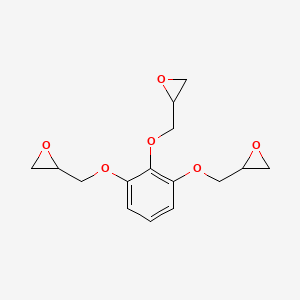
1,2,3-Tris(2,3-epoxypropoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3-tris-(2,3-Epoxypropoxy)benzene: is a chemical compound with the molecular formula C15H18O6 and a molecular weight of 294.30 g/mol . It is also known by its IUPAC name 2-[[2,3-bis(oxiran-2-ylmethoxy)phenoxy]methyl]oxirane . This compound is characterized by the presence of three epoxypropoxy groups attached to a benzene ring, making it a versatile molecule in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2,3-tris-(2,3-Epoxypropoxy)benzene can be synthesized through the reaction of pyrogallol with epichlorohydrin . The reaction typically involves the use of a base such as sodium hydroxide to facilitate the formation of the epoxy groups. The reaction conditions include maintaining a temperature range of 50-70°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of 1,2,3-tris-(2,3-Epoxypropoxy)benzene follows a similar synthetic route but on a larger scale. The process involves the continuous addition of reactants and the use of efficient mixing and temperature control systems to optimize yield and purity. The product is then purified through distillation or recrystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 1,2,3-tris-(2,3-Epoxypropoxy)benzene undergoes various chemical reactions, including:
Oxidation: The epoxy groups can be oxidized to form diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: The epoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as or are commonly used.
Reduction: Reagents like or are employed.
Substitution: Nucleophiles such as or can react with the epoxy groups under mild conditions.
Major Products:
Diols: from oxidation reactions.
Alcohols: from reduction reactions.
Substituted products: from nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
1,2,3-tris-(2,3-Epoxypropoxy)benzene has a wide range of applications in scientific research, including:
Chemistry: Used as a cross-linking agent in polymer chemistry to enhance the mechanical properties of materials.
Biology: Employed in the modification of biomolecules for studying protein interactions and enzyme activities.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Wirkmechanismus
The mechanism of action of 1,2,3-tris-(2,3-Epoxypropoxy)benzene primarily involves the reactivity of its epoxy groups. These groups can form covalent bonds with nucleophiles, leading to the formation of stable adducts. The molecular targets include proteins , nucleic acids , and polymers , where the epoxy groups can react with amino, hydroxyl, or thiol groups, respectively. This reactivity is exploited in various applications, such as cross-linking in polymers and modification of biomolecules .
Vergleich Mit ähnlichen Verbindungen
- 1,3,5-tris-(2,3-Epoxypropoxy)benzene
- 1,2,4-tris-(2,3-Epoxypropoxy)benzene
Comparison: 1,2,3-tris-(2,3-Epoxypropoxy)benzene is unique due to the specific positioning of the epoxypropoxy groups on the benzene ring. This positioning influences its reactivity and the types of products formed during chemical reactions. Compared to 1,3,5-tris-(2,3-Epoxypropoxy)benzene, which has a different arrangement of epoxy groups, 1,2,3-tris-(2,3-Epoxypropoxy)benzene may exhibit different physical and chemical properties, making it suitable for specific applications .
Eigenschaften
CAS-Nummer |
5136-53-8 |
|---|---|
Molekularformel |
C15H18O6 |
Molekulargewicht |
294.30 g/mol |
IUPAC-Name |
2-[[2,3-bis(oxiran-2-ylmethoxy)phenoxy]methyl]oxirane |
InChI |
InChI=1S/C15H18O6/c1-2-13(19-7-10-4-16-10)15(21-9-12-6-18-12)14(3-1)20-8-11-5-17-11/h1-3,10-12H,4-9H2 |
InChI-Schlüssel |
CAXSADPQQPXXTP-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(O1)COC2=C(C(=CC=C2)OCC3CO3)OCC4CO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



